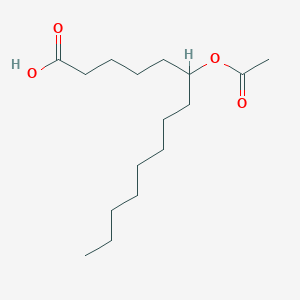

6-(Acetyloxy)tetradecanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

61668-04-0 |

|---|---|

Molecular Formula |

C16H30O4 |

Molecular Weight |

286.41 g/mol |

IUPAC Name |

6-acetyloxytetradecanoic acid |

InChI |

InChI=1S/C16H30O4/c1-3-4-5-6-7-8-11-15(20-14(2)17)12-9-10-13-16(18)19/h15H,3-13H2,1-2H3,(H,18,19) |

InChI Key |

QAXPRIKNMQYNQE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CCCCC(=O)O)OC(=O)C |

Origin of Product |

United States |

Classification and Structural Context of Acetyloxy Fatty Acids As Lipid Derivatives

Fatty acids are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated. wikipedia.org They are fundamental components of more complex lipids such as triglycerides and phospholipids. wikipedia.org Modified fatty acids are derivatives that have undergone chemical alterations, such as the addition of functional groups.

6-(Acetyloxy)tetradecanoic acid is a derivative of tetradecanoic acid, a 14-carbon saturated fatty acid commonly known as myristic acid. wikipedia.org The modification occurs at the sixth carbon position with the attachment of an acetoxy group (-OCOCH₃). researchgate.net This positions it as a modified, long-chain saturated fatty acid.

The structural context of an acetoxy group is that it is an ester of acetic acid and an alcohol. In this case, the precursor would be 6-hydroxytetradecanoic acid, where the hydroxyl group at the C-6 position is esterified with an acetyl group. researchgate.netnih.gov This modification introduces a polar ester linkage into the otherwise nonpolar hydrocarbon chain, which can influence the molecule's physical and chemical properties, such as its melting point and solubility, and potentially its biological activity.

Table 1: Structural and Chemical Properties

| Property | Value |

| Parent Acid | Tetradecanoic Acid (Myristic Acid) wikipedia.org |

| Chemical Formula | C₁₆H₃₀O₄ |

| Modification | Acetoxy group at C-6 position |

| Precursor | 6-Hydroxytetradecanoic acid nih.gov |

Significance of Modified Fatty Acids in Contemporary Biological Research

The chemical modification of fatty acids can lead to compounds with novel biological activities. researchgate.net Researchers are increasingly interested in these molecules for their potential roles in cell signaling, as antimicrobial agents, and as therapeutic agents in various diseases.

Modified fatty acids can act as signaling molecules, influencing cellular pathways. The introduction of functional groups can alter how the fatty acid interacts with enzymes and receptors. For instance, some modified fatty acids have been shown to have anti-virulence properties against pathogenic bacteria like Pseudomonas aeruginosa. nih.gov

Furthermore, the synthesis of novel fatty acid derivatives is a key area of research for drug development. For example, the synthesis of (±)-2-methoxy-6-icosynoic acid, a modified fatty acid, has shown cytotoxic effects against neuroblastoma cells, highlighting the potential of such compounds in cancer research. nih.gov The modification of myristic acid, in particular, has been explored for its potential in creating derivatives with antifungal and antiviral properties. researchgate.net

Overview of Current Academic Research Trajectories for 6 Acetyloxy Tetradecanoic Acid

Regioselective Esterification and Acylation Methodologies

The synthesis of this compound originates from its precursor, 6-hydroxytetradecanoic acid. The key transformation is the selective acylation of the secondary alcohol at the C6 position. This process requires regioselective methods to prevent esterification of the carboxylic acid group.

One common approach involves protecting the carboxylic acid as an ester, followed by acylation of the hydroxyl group and subsequent deprotection of the ester. However, direct and selective acylation of the hydroxyl group in the presence of a free carboxylic acid can be achieved under specific conditions. Biocatalytic methods, for instance, offer high regioselectivity. wur.nl Enzymes like lipases can be employed to selectively catalyze the acylation of the hydroxyl group, often under mild reaction conditions. wur.nl Chemical methods might involve the use of specific activating agents for the acyl donor (e.g., acetic anhydride (B1165640) or acetyl chloride) in combination with a catalyst that favors O-acylation over esterification of the carboxylic acid, or by controlling reaction parameters such as temperature and stoichiometry.

Synthesis of Isotopic Analogs for Metabolic Tracing Studies

Isotopically labeled compounds are invaluable tools for studying metabolic pathways and the biotransformation of molecules in biological systems. The synthesis of isotopic analogs of this compound, specifically with Carbon-13 and Deuterium (B1214612), allows for detailed metabolic tracing.

Carbon-13 Labeling Techniques

The synthesis of tetradecanoic acid labeled with ¹³C at specific positions, including the C6 position, has been described. nih.govresearchgate.net A general strategy involves coupling an appropriately labeled alkylcadmium chloride with the half-acid chloride methyl ester of a suitable dioic acid to create a ¹³C-labeled oxo fatty acid ester. nih.govresearchgate.net This intermediate can then be converted to the corresponding labeled methyl tetradecanoate (B1227901) via a tosylhydrazone reduction, followed by hydrolysis to yield the ¹³C-labeled tetradecanoic acid. nih.govresearchgate.net Subsequent acylation of the hydroxyl group at the C6 position would yield the desired [6-¹³C]-6-(acetyloxy)tetradecanoic acid. This labeled compound can be used to trace the metabolic fate of the fatty acid backbone in various biological systems. nih.govbiorxiv.orgmdpi.com

Deuterium Labeling for Biotransformation Analysis

Deuterium labeling is another powerful technique for analyzing the biotransformation of fatty acids. metsol.com For this compound, deuterium atoms can be incorporated at various positions on the fatty acid chain. For instance, perdeuterated myristic acid (tetradecanoic-d27 acid) is commercially available and can serve as a starting material. nih.gov Selective introduction of a hydroxyl group at the C6 position, followed by acetylation, would yield a heavily deuterated version of the target compound.

Alternatively, specific deuterium labels can be introduced. For example, labeling at the acetyl group can be achieved by using deuterated acetic anhydride during the acylation step. This would allow for tracing the fate of the acetyl moiety. Deuterium labels can also be introduced at specific positions on the tetradecanoic acid backbone through various synthetic routes, enabling detailed studies of metabolic processes such as beta-oxidation and desaturation. researchgate.net The loss or retention of deuterium atoms at specific sites provides insights into the enzymatic reactions the molecule undergoes. nih.gov

Preparation of Structurally Related Acetyloxy Fatty Acid Esters and Derivatives

The synthesis of structurally related acetyloxy fatty acid esters and other derivatives expands the chemical space for biological evaluation. These derivatives can be prepared using various chemical and enzymatic methods. nih.govresearchgate.netgoogle.com

Esterification and Transesterification: Fatty acids can be converted to their corresponding esters (e.g., methyl, ethyl) through acid-catalyzed esterification or base-catalyzed transesterification. researchgate.netmdpi.com These reactions can be applied to this compound to produce its ester derivatives. For instance, reacting the acid with an alcohol in the presence of a catalyst like sulfuric acid or sodium methoxide (B1231860) would yield the corresponding ester. researchgate.net

Enzymatic Synthesis: Lipases are versatile biocatalysts for the synthesis of fatty acid esters. nih.gov They can be used for the direct esterification of this compound with various alcohols to produce a library of ester derivatives under mild and selective conditions. nih.gov

Synthesis of Hydroxy Fatty Acid Precursors: The synthesis of various hydroxy fatty acids serves as a foundation for creating a diverse range of acetyloxy derivatives. For example, biocatalytic hydration of unsaturated fatty acids using fatty acid hydratases can produce hydroxy fatty acids with high regio- and stereoselectivity. mdpi.comuniba.itresearchgate.net These hydroxy fatty acids can then be acylated with different acyl groups to generate a variety of acyloxy fatty acids.

Derivatization of the Carboxylic Acid: The carboxylic acid group can be converted into other functional groups, such as amides or thioesters. This can be achieved by first activating the carboxylic acid (e.g., forming an acid chloride or an activated ester) and then reacting it with an appropriate amine or thiol.

| Starting Material | Reagent/Catalyst | Product | Reaction Type |

| 6-Hydroxytetradecanoic acid | Acetic anhydride, catalyst | This compound | Acylation |

| ¹³C-labeled alkylcadmium chloride, half-acid chloride methyl ester of dioic acid | Multiple steps | [6-¹³C]-Tetradecanoic acid | Isotope Labeling |

| Tetradecanoic-d27 acid | Hydroxylation and acylation reagents | Deuterated this compound | Isotope Labeling |

| This compound | Alcohol, acid/base catalyst | 6-(Acetyloxy)tetradecanoate ester | Esterification |

| Unsaturated fatty acid | Fatty acid hydratase | Hydroxy fatty acid | Biocatalytic Hydration |

| This compound | Thionyl chloride, then amine | 6-(Acetyloxy)tetradecanamide | Amidation |

Identification in Biological Extracts via Phytochemical Screening

Phytochemical screening is a crucial first step in identifying the classes of chemical compounds present in a biological extract. nih.gov These screening methods utilize qualitative chemical tests to detect the presence of various secondary metabolites such as alkaloids, flavonoids, tannins, saponins, and terpenoids. nih.goviastate.eduresearchgate.net

While general tests can indicate the presence of lipids or fatty acids, specific screening for acetyloxy-substituted fatty acids is not a standard part of these preliminary analyses. nih.govscielo.br The identification of such specific structures typically requires more advanced analytical techniques. For instance, a study on Latania verschaffeltii leaves identified a sterol, 3-acetoxy-7,8-Epoxylanostan-11-ol, which contains an acetoxy group, but this was determined through detailed chemical investigation rather than a simple screening test. scielo.br

Interactive Table: Common Phytochemicals Detected in Plant Extracts

Below is a table summarizing common classes of compounds identified during phytochemical screening of various plant extracts.

| Phytochemical Class | General Function/Property | Example Plant Source(s) |

| Alkaloids | Diverse physiological activities | Heliotropium bacciferum nih.gov |

| Flavonoids | Antioxidant, Pigmentation | Lannea egregia, Caesalpinia bonduc nih.govresearchgate.net |

| Saponins | Foaming properties, Detergents | Lophira procera iastate.edu |

| Tannins | Astringent, Antioxidant | Amaranthus spinosus researchgate.net |

| Terpenoids | Aromatic, Diverse bioactivities | Heliotropium bacciferum nih.gov |

| Steroids | Hormonal, Structural | Latania verschaffeltii scielo.br |

| Phenols | Antioxidant, Antimicrobial | Acalypha indica scielo.br |

| Glycosides | Sugar-bound active compounds | Heliotropium bacciferum nih.gov |

Note: This table represents general findings from phytochemical studies and does not imply the presence of acetyloxy-substituted fatty acids.

Microbial Origin and Metabolite Profiling

Microorganisms, including bacteria and fungi, are prolific producers of a wide range of fatty acids and their derivatives. numberanalytics.comnih.gov Microbial fatty acid metabolism involves both the breakdown of fatty acids (beta-oxidation) to generate energy and their synthesis (anabolism) from acetyl-CoA and malonyl-CoA to build cellular components. numberanalytics.com Some microbes, like Streptomyces and Rhodococcus, can accumulate unusual fatty acids. researchgate.net

Metabolite profiling of microbial cultures is used to identify the compounds they produce. Acetate (B1210297) is a primary short-chain fatty acid produced by many gut bacteria through fermentation. nih.govfrontiersin.org While microbes extensively metabolize fatty acids and utilize acetyl-CoA in these processes, the direct enzymatic acetylation of a fatty acid chain to produce a compound like this compound is not a documented pathway in the reviewed literature. numberanalytics.comresearchgate.net Microbial metabolites are more commonly hydroxylated or unsaturated. news-medical.net For example, 3-hydroxytetradecanoic acid has been identified as a metabolite in Escherichia coli. nih.gov

Plant-Derived Metabolites and Biosynthetic Intermediates

Plants synthesize a vast diversity of fatty acids, which can be further modified through desaturation, elongation, and other enzymatic reactions to create specialized natural products. aocs.orgnih.gov The foundational pathway begins with acetyl-CoA in the plastids, leading to the formation of C16 and C18 saturated fatty acids like palmitic and stearic acid. aocs.orgresearchgate.net

These primary fatty acids can then undergo modifications. For instance, desaturase enzymes (FADs) introduce double bonds to create unsaturated fatty acids like oleic and linoleic acid. frontiersin.orgresearchgate.net While hydroxylation of fatty acids is known, the biosynthetic pathways leading to acetyloxy fatty acids are not well-established. Research into the acetylation of proteins involved in fatty acid synthesis, such as histone acetyltransferase in Arabidopsis, suggests a regulatory role for acetylation in lipid metabolism, but this does not refer to the formation of acetyloxy groups on the fatty acid molecule itself. nih.gov The precursor for an acetyloxy group, acetate, is a central molecule in plant metabolism, serving as the primary building block for fatty acid synthesis via acetyl-CoA. iastate.edunih.gov The existence of a hydroxylated precursor, (6R)-6-hydroxytetradecanoic acid (also known as butolic acid), has been noted, which could theoretically be acetylated, but this compound itself is not widely reported as a common plant metabolite. nih.gov

Isolation and Characterization Methodologies for Natural Analogs

The isolation and structural elucidation of a novel or rare fatty acid from a complex natural extract involves a multi-step process combining various chromatographic and spectroscopic techniques. As there are no specific methods documented for this compound, the methodologies applied to its natural analogs, such as other modified or long-chain fatty acids, provide a clear framework.

The general workflow begins with the extraction of total lipids from the source material using a solvent like hexane. nih.gov If the fatty acids are part of complex lipids like triglycerides or phospholipids, a saponification (hydrolysis with a base) step is employed to release the free fatty acids. nih.gov

Initial separation of fatty acids from a crude mixture can be achieved by techniques like low-temperature fractional crystallization, which separates fatty acids based on differences in their solubility in a polar organic solvent at low temperatures. google.comresearchgate.net Another common method is urea (B33335) complexation, where urea forms adducts with saturated and monounsaturated fatty acids, allowing for their removal and the enrichment of polyunsaturated or other modified fatty acids. google.comgoogle.com

For purification and isolation of individual compounds, chromatographic methods are essential. researchgate.netnih.gov

Column Chromatography: Often using silica (B1680970) gel, this technique separates compounds based on polarity. researchgate.net

High-Performance Liquid Chromatography (HPLC): Provides higher resolution for separating complex mixtures and isolating pure compounds. nih.gov

Gas Chromatography (GC): Used for analyzing volatile compounds. Fatty acids are typically converted into more volatile methyl esters (FAMEs) before analysis. nih.govnih.gov

Once a pure compound is isolated, its structure is determined using spectroscopic methods:

Mass Spectrometry (MS): Often coupled with GC (GC-MS), MS provides the molecular weight and fragmentation patterns of a compound, which are crucial for identification. researchgate.netaocs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise determination of the structure, including the position of functional groups like an acetyloxy moiety. nih.govmagritek.comaocs.org

Interactive Table: Analytical Techniques for Fatty Acid Characterization

This table outlines the primary analytical techniques used in the isolation and characterization of fatty acids from natural sources.

| Technique | Principle | Application in Fatty Acid Analysis |

| Solvent Extraction | Differential solubility | Initial removal of total lipids from source material. nih.gov |

| Saponification | Base-catalyzed hydrolysis of esters | Liberation of free fatty acids from triglycerides and phospholipids. nih.gov |

| Low-Temp. Crystallization | Differential solubility at low temperatures | Fractional separation of saturated vs. unsaturated fatty acids. google.comresearchgate.net |

| Urea Complexation | Adduct formation with linear fatty acids | Removal of saturated and monounsaturated fatty acids. google.com |

| Gas Chromatography (GC) | Separation based on volatility and column interaction | Analysis and quantification of fatty acid methyl esters (FAMEs). nih.govnih.gov |

| HPLC | High-resolution liquid-phase separation | Purification and isolation of individual fatty acids from complex mixtures. nih.gov |

| Mass Spectrometry (MS) | Ionization and mass-to-charge ratio analysis | Determination of molecular weight and structural fragments. researchgate.netaocs.org |

| NMR Spectroscopy | Nuclear spin in a magnetic field | Complete structural elucidation, including placement of functional groups. nih.govaocs.org |

Biological Implications and Functional Roles in Cellular and Metabolic Systems

Involvement in Lipid Metabolism Investigations

There is no available research data on the involvement of 6-(Acetyloxy)tetradecanoic acid in lipid metabolism.

Influence on Fatty Acid Catabolism and Anabolism Pathways

Scientific literature lacks any studies investigating the influence of this compound on the pathways of fatty acid breakdown (catabolism) or synthesis (anabolism).

Contribution to Cellular Lipid Homeostasis Research

No published research contributes to the understanding of how this compound might be involved in maintaining cellular lipid balance.

Modulation of Cellular Processes and Pathways in Research Models

There are no documented studies on how this compound modulates cellular processes or pathways in any research models.

Potential Role in Post-Translational Modification Studies

The potential for this compound or its derivatives to be involved in post-translational modifications, such as protein acylation, has not been explored in any available research.

Interactions with Cellular Membranes and Subcellular Compartments

There is no scientific information regarding the interactions of this compound with cellular membranes or its localization within subcellular compartments.

Metabolic Fates and Biotransformation Mechanisms of 6 Acetyloxy Tetradecanoic Acid

Endogenous Metabolism and Degradation Pathways in Experimental Organisms

The metabolism of 6-(acetyloxy)tetradecanoic acid is anticipated to follow a logical sequence of enzymatic reactions common to the breakdown of substituted fatty acids.

The initial and pivotal step in the metabolism of this compound is the cleavage of the acetyl group from the tetradecanoic acid backbone. This reaction is a hydrolysis reaction, catalyzed by a class of enzymes known as esterases.

Key Enzymes and Mechanisms: Carboxylesterases are a ubiquitous group of enzymes that catalyze the hydrolysis of ester-containing compounds to their corresponding alcohol and carboxylic acid. In this case, a carboxylesterase would hydrolyze the ester bond at the 6-position of the tetradecanoic acid chain. This process would yield two primary products: acetate (B1210297) and 6-hydroxytetradecanoic acid. The activity of these enzymes is crucial for the detoxification of xenobiotics and the metabolism of endogenous lipids.

Table 1: Predicted Enzymatic Hydrolysis of this compound

| Substrate | Enzyme Family | Primary Products | Cellular Location (Probable) |

| This compound | Carboxylesterases | 1. 6-Hydroxytetradecanoic acid2. Acetate | Cytosol, Endoplasmic Reticulum |

Following the initial hydrolysis, the resulting 6-hydroxytetradecanoic acid would be subjected to the metabolic machinery for fatty acid oxidation. The principal pathway for this is β-oxidation, a process that systematically shortens the fatty acid chain.

β-Oxidation of 6-Hydroxytetradecanoic Acid: The 6-hydroxytetradecanoic acid would first need to be activated to its coenzyme A (CoA) derivative, 6-hydroxytetradecanoyl-CoA. This activated form can then enter the mitochondrial β-oxidation spiral. The presence of the hydroxyl group at the 6-position (a β-position relative to the carboxyl group in a typical fatty acid, but here it is on the 6th carbon) means that the standard β-oxidation pathway may be altered. However, it is likely that the fatty acid would undergo cycles of oxidation, hydration, oxidation, and thiolysis to remove two-carbon units in the form of acetyl-CoA.

The process would continue until the chain is fully degraded. Fatty acid elongation, a process that adds two-carbon units to a fatty acid chain, is less likely to be a primary fate for a xenobiotic or modified fatty acid, as these pathways are typically involved in the synthesis of specific long-chain fatty acids required by the organism.

Identification of Metabolic Intermediates and Downstream Products

The biotransformation of this compound would generate a series of predictable intermediates and final products.

Primary Metabolites:

Acetate: Released from the initial hydrolysis, acetate can be converted to acetyl-CoA, a central molecule in metabolism.

6-Hydroxytetradecanoic Acid: The other product of hydrolysis, which then enters fatty acid oxidation pathways.

Downstream Products of β-Oxidation: As 6-hydroxytetradecanoyl-CoA is processed through β-oxidation, a series of shorter-chain acyl-CoA molecules would be produced. Each cycle of β-oxidation would yield one molecule of acetyl-CoA, with the exception of the final cycle which produces two acetyl-CoA molecules (or a propionyl-CoA if the original chain had an odd number of carbons). Given that tetradecanoic acid has 14 carbons, complete oxidation would yield 7 molecules of acetyl-CoA. The presence of the hydroxyl group might lead to the formation of specific hydroxylated intermediates.

Table 2: Predicted Metabolic Intermediates and Downstream Products

| Initial Compound | Primary Metabolic Pathway | Key Intermediates | Final Downstream Products (from complete oxidation) |

| This compound | Ester Hydrolysis & β-Oxidation | 6-Hydroxytetradecanoic acid, Acetate, 6-Hydroxytetradecanoyl-CoA, Acetyl-CoA | Carbon Dioxide, Water, ATP |

Integration into Broader Biochemical Networks and Systems Biology

The metabolites of this compound are common molecules that readily integrate into the central metabolic networks of the cell.

Integration of Acetyl-CoA: The acetyl-CoA generated from both the initial hydrolysis (via acetate) and the subsequent β-oxidation of the fatty acid chain is a critical hub in metabolism. It can enter the citric acid cycle (TCA cycle) to be completely oxidized to CO2, generating ATP, NADH, and FADH2. Alternatively, under anabolic conditions, acetyl-CoA can be used as a building block for the synthesis of other molecules, including fatty acids, cholesterol, and ketone bodies.

Systems Biology Perspective: From a systems biology standpoint, the introduction of this compound could perturb the cellular lipidome and metabolome. The extent of this perturbation would depend on the concentration and rate of administration of the compound. High concentrations could potentially lead to an overload of the fatty acid oxidation pathways and an accumulation of intermediates. The study of such a compound using metabolomics and lipidomics approaches would provide a comprehensive view of its impact on the interconnected biochemical networks within the cell. The activity of various signaling pathways that are sensitive to cellular energy status and lipid levels, such as the AMPK and PPAR signaling pathways, could also be modulated.

Mechanistic Investigations of 6 Acetyloxy Tetradecanoic Acid at the Molecular Level

Probing Cellular Targets and Molecular Interaction Partners

No information available.

Analysis of Downstream Cellular Signaling Cascades

No information available.

Structure-Function Relationship Elucidation in Biological Contexts

No information available.

Advanced Analytical and Characterization Techniques in 6 Acetyloxy Tetradecanoic Acid Research

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a cornerstone technique in the analysis of 6-(acetyloxy)tetradecanoic acid, providing sensitive detection and detailed structural information. It is often coupled with a chromatographic separation method to analyze complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used method for the analysis of volatile and semi-volatile compounds. For fatty acids like this compound, derivatization is typically required to increase their volatility for GC analysis. nih.govtheses.cz The carboxylic acid group is commonly converted to a more volatile ester, such as a methyl ester (FAME) or other derivatives like pentafluorobenzyl (PFB) esters, prior to analysis. nih.govlipidmaps.org

Once derivatized, the compound is separated from other components in the sample based on its boiling point and interaction with the GC column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum contains a molecular ion peak (or a related ion) and a series of fragment ions that form a characteristic pattern.

For the methyl ester of this compound, key fragmentation patterns in EI-MS would include:

Acylium Ion: A prominent peak resulting from the cleavage of the C-O bond of the ester. libretexts.orgyoutube.com

Loss of the Acetoxy Group: Cleavage of the bond at the C6 position, leading to the loss of acetic acid (CH₃COOH, 60 Da) or the acetoxy radical (CH₃COO•, 59 Da).

Cleavage adjacent to the Ester: Fragmentation of the carbon chain at the position alpha to the esterified carbonyl group. libretexts.org

Chain Fragmentation: A series of peaks separated by 14 Da, corresponding to the loss of successive CH₂ groups from the alkyl chain. libretexts.org

Quantitative analysis is often performed using the stable isotope dilution method, where a known amount of a deuterated analogue of the analyte is added to the sample as an internal standard. nih.gov This approach enhances precision and accuracy by correcting for sample loss during preparation and analysis. nih.gov

Table 1: Typical GC-MS Parameters for Fatty Acid Analysis

| Parameter | Typical Setting | Reference |

|---|---|---|

| Column | DB-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) | researchgate.net |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | researchgate.net |

| Injection Mode | Splitless | researchgate.net |

| Injector Temperature | 250-260 °C | researchgate.net |

| Oven Program | Initial hold at a low temperature (e.g., 50-100 °C), followed by a ramp (e.g., 5-10 °C/min) to a final temperature (e.g., 250-300 °C) | researchgate.net |

| Ionization Mode | Electron Ionization (EI) at 70 eV | researchgate.net |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | mdpi.com |

High-Resolution Mass Spectrometry for Precise Structural Elucidation

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is indispensable for the unambiguous identification of compounds by providing a highly accurate mass measurement. nih.govnih.gov For this compound (molecular formula C₁₆H₃₀O₄), HRMS can determine its monoisotopic mass with high precision (typically to within 5 ppm). This allows for the confident determination of its elemental composition, a critical step in distinguishing it from other potential isomers or compounds with the same nominal mass. nih.gov

Unlike GC-MS, LC-HRMS often utilizes soft ionization techniques, such as electrospray ionization (ESI), which typically generates the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with minimal fragmentation. nih.gov This preserves the molecular ion, providing a clear indication of the compound's molecular weight. Tandem mass spectrometry (MS/MS) can then be performed on the isolated molecular ion to induce fragmentation, yielding structural information similar to that obtained from GC-EI-MS but often with more control over the fragmentation process. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it essential for confirming the precise structure and stereochemistry of this compound. nih.gov

In ¹H NMR spectroscopy, the proton attached to the carbon bearing the acetyloxy group (H-6) would appear as a characteristic multiplet in the downfield region (typically 4.8-5.2 ppm) due to the deshielding effect of the adjacent oxygen atom. The methyl protons of the acetyl group would produce a sharp singlet at approximately 2.0-2.1 ppm. Other signals include the carboxylic acid proton, which appears as a broad singlet at a very high chemical shift (>10 ppm), and various multiplets for the methylene (B1212753) protons along the fatty acid chain.

¹³C NMR spectroscopy provides complementary information. The carbonyl carbons of the ester and carboxylic acid groups would resonate at distinct downfield positions (around 170-171 ppm and 175-180 ppm, respectively). libretexts.org The carbon atom attached to the acetyloxy group (C-6) would appear around 70-75 ppm, while the acetyl methyl carbon would be found near 21 ppm. libretexts.orgoregonstate.edu

Two-dimensional (2D) NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and COSY (Correlation Spectroscopy), are used to establish connectivity between protons and carbons, confirming the exact placement of the acetyloxy group at the C-6 position. nih.gov

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

| Atom/Group | Technique | Predicted Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Carboxylic Acid (C OOH) | ¹³C NMR | 175 - 180 | libretexts.org |

| Ester Carbonyl (OC =O) | ¹³C NMR | 170 - 171 | libretexts.org |

| Acetyloxy Methine (C H-OAc) | ¹³C NMR | 70 - 75 | aocs.org |

| Acetyl Methyl (C H₃) | ¹³C NMR | ~21 | libretexts.org |

| Carboxylic Acid (COOH ) | ¹H NMR | >10 (broad) | researchgate.net |

| Acetyloxy Methine (CH -OAc) | ¹H NMR | 4.8 - 5.2 (multiplet) | aocs.org |

| Acetyl Methyl (CH ₃) | ¹H NMR | 2.0 - 2.1 (singlet) | researchgate.net |

| Alkyl Chain (CH₂) | ¹H NMR | 1.2 - 1.6 (multiplets) | libretexts.org |

| Terminal Methyl (CH₃) | ¹H NMR | ~0.9 (triplet) | libretexts.org |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.org For this compound, the IR spectrum would be dominated by characteristic absorptions from its two distinct carbonyl groups and the hydroxyl group of the carboxylic acid.

The presence of two carbonyl functionalities (ester and carboxylic acid) would likely result in two distinct, strong absorption bands in the carbonyl region of the spectrum. umass.eduspectroscopyonline.com The ester C=O stretch typically appears at a higher wavenumber (around 1735-1750 cm⁻¹) than the carboxylic acid C=O stretch (around 1700-1725 cm⁻¹). pressbooks.publibretexts.org Additionally, the spectrum would show a very broad O-H stretching band for the hydrogen-bonded carboxylic acid, spanning from approximately 2500 to 3300 cm⁻¹. libretexts.org The C-O stretching vibrations of the ester and carboxylic acid groups would also produce strong bands in the fingerprint region, between 1000 and 1300 cm⁻¹. spectroscopyonline.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration | Characteristic Absorption (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong | libretexts.org |

| Alkyl | C-H stretch | 2850 - 2960 | Strong | libretexts.org |

| Ester | C=O stretch | 1735 - 1750 | Strong | pressbooks.pubpressbooks.pub |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong | pressbooks.pubpressbooks.pub |

| Ester / Carboxylic Acid | C-O stretch | 1000 - 1300 | Strong | spectroscopyonline.com |

Isotopic Tracing Techniques for Dynamic Metabolic Studies in Vitro and In Vivo

Isotopic tracing is a powerful strategy used to investigate the metabolic fate of molecules within biological systems. nih.govcncb.ac.cn By introducing a labeled version of this compound into cells (in vitro) or a whole organism (in vivo), researchers can track its absorption, distribution, and transformation into downstream metabolites. ckisotopes.com

Stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), are typically used for this purpose. isotope.comjyu.fi For example, this compound could be synthesized with ¹³C atoms incorporated into the acetyl group or at specific positions along the tetradecanoic acid backbone. researchgate.net After administration, samples (e.g., plasma, tissues) are collected over time and analyzed by mass spectrometry or NMR. nih.govisotope.com

The analytical instruments can distinguish between the labeled (heavy) and unlabeled (light) forms of the compound and its metabolites. This allows for the quantitative evaluation of key metabolic pathways, such as the rate of hydrolysis of the acetyl group, β-oxidation of the fatty acid chain, or its incorporation into more complex lipids like triglycerides or phospholipids. nih.govnih.govnih.gov Such studies provide unique, dynamic insights into the metabolic role and relevance of this compound that cannot be obtained from static measurements alone. nih.govresearchgate.net

Structure Activity Relationship Sar Studies and Analog Design for 6 Acetyloxy Tetradecanoic Acid

Systematic Modifications of the Acetyloxy Moiety and Alkyl Chain

The systematic modification of the acetyloxy group and the tetradecanoic acid backbone is a fundamental strategy in SAR studies. These alterations allow for the probing of the roles of hydrogen bonding, lipophilicity, and steric bulk in the interaction of the molecule with its biological target.

The acetyloxy moiety at the C6 position is a prime candidate for modification. Its ester linkage is susceptible to hydrolysis by esterases in vivo, which may represent a metabolic liability or a mechanism of prodrug activation. To investigate this, analogs with varying ester groups can be synthesized. For instance, replacing the acetyl group with bulkier acyl groups (e.g., propionyl, butyryl) or with electronically different substituents (e.g., trifluoroacetyl) can modulate the rate of hydrolysis and the steric profile around the C6 position. Furthermore, the ester oxygen can be replaced with a nitrogen atom to form an amide, which would introduce a hydrogen bond donor and alter the electronic character and metabolic stability of the moiety. Conversion of the acetyloxy group to a hydroxyl group would provide insight into the importance of the acetyl group itself for activity.

To illustrate the potential impact of these modifications, a hypothetical data table of analog activity is presented below.

| Compound | Modification | Hypothetical Biological Activity (IC₅₀, µM) |

| 6-(Acetyloxy)tetradecanoic acid | Parent Compound | 10 |

| 6-Hydroxytetradecanoic acid | Acetyloxy to Hydroxyl | 50 |

| 6-(Propionyloxy)tetradecanoic acid | Acetyl to Propionyl | 15 |

| 6-(Acetyloxy)dodecanoic acid | Chain Shortening (C12) | 25 |

| 6-(Acetyloxy)hexadecanoic acid | Chain Lengthening (C16) | 8 |

| cis-6-(Acetyloxy)tetradec-9-enoic acid | Introduction of cis double bond | 5 |

| trans-6-(Acetyloxy)tetradec-9-enoic acid | Introduction of trans double bond | 30 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent actual experimental results.

Influence of Stereochemistry on Biological Recognition and Activity

The C6 position of this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-6-(acetyloxy)tetradecanoic acid and (S)-6-(acetyloxy)tetradecanoic acid. The spatial arrangement of atoms is a critical determinant of a drug's interaction with its biological target, as biomolecules such as enzymes and receptors are themselves chiral. Consequently, the two enantiomers of a chiral drug can exhibit significant differences in their biological activity, a phenomenon known as stereoselectivity.

One enantiomer may bind with high affinity to the target, eliciting the desired biological response, while the other may be less active, inactive, or even produce off-target effects. This is because the three-dimensional structure of the active enantiomer is complementary to the binding site, allowing for optimal interactions (e.g., hydrophobic, hydrogen bonding, van der Waals forces). The inactive enantiomer, with its different spatial arrangement, may be unable to achieve the same favorable interactions.

Therefore, a crucial aspect of the SAR studies of this compound is the synthesis and biological evaluation of the individual (R) and (S) enantiomers. This allows for the determination of the eutomer (the more active enantiomer) and the distomer (the less active enantiomer). Understanding the stereochemical requirements for activity is paramount for the development of a more potent and selective single-enantiomer drug.

A hypothetical comparison of the biological activities of the two enantiomers is shown in the table below.

| Enantiomer | Hypothetical Biological Activity (IC₅₀, µM) |

| (R)-6-(Acetyloxy)tetradecanoic acid | 5 |

| (S)-6-(Acetyloxy)tetradecanoic acid | 100 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent actual experimental results.

Design and Synthesis of Conformationally Constrained Analogs

The long alkyl chain of this compound is highly flexible, capable of adopting numerous conformations in solution. However, it is likely that only one or a limited set of these conformations, the so-called "bioactive conformation," is responsible for its biological activity upon binding to its target. The design and synthesis of conformationally constrained analogs is a powerful strategy to identify this bioactive conformation.

Another approach is to introduce elements that restrict bond rotation, such as double or triple bonds, or aromatic rings within the alkyl chain. For example, replacing a portion of the alkyl chain with a phenyl ring would introduce a planar, rigid unit. The position of this ring and the relative stereochemistry of its substituents would be critical parameters to explore.

The synthesis of such analogs can be challenging, often requiring multi-step synthetic sequences. However, the insights gained from their biological evaluation can significantly advance the understanding of the SAR and guide the design of more potent and specific ligands.

Computational Modeling and Chemoinformatics in SAR Exploration

Computational modeling and chemoinformatics are indispensable tools in modern drug discovery and play a vital role in the exploration of the SAR of this compound. These in silico methods can rationalize experimental findings, predict the activity of novel compounds, and guide the design of new analogs, thereby saving time and resources.

Molecular docking simulations can be used to predict the binding mode of this compound and its analogs within the active site of a target protein. This allows for the visualization of key interactions and can explain why certain structural modifications lead to an increase or decrease in activity. For example, docking studies could reveal a hydrophobic pocket that accommodates the alkyl chain and a hydrogen bond acceptor that interacts with a specific part of the molecule.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) for a set of analogs with known activities, a predictive QSAR model can be developed. This model can then be used to estimate the activity of yet-to-be-synthesized compounds, helping to prioritize synthetic efforts.

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of this compound and its analogs in a simulated biological environment. MD can help to identify low-energy, stable conformations and to understand how the molecule's flexibility influences its ability to bind to a target.

These computational approaches, when used in conjunction with experimental data, provide a powerful platform for a comprehensive SAR exploration, accelerating the journey towards the development of optimized therapeutic agents.

Methodological Applications and Future Research Avenues of 6 Acetyloxy Tetradecanoic Acid

Utilization as a Biochemical Probe for Investigating Fatty Acid Metabolism Pathways

The modification of fatty acids with specific chemical groups is a well-established strategy to create biochemical probes for tracing their metabolic fate. The introduction of an acetyloxy group in 6-(acetyloxy)tetradecanoic acid makes it a valuable tool for studying fatty acid uptake, transport, and intracellular processing.

Detailed Research Findings:

The cellular uptake of long-chain fatty acids is a complex process involving both passive diffusion and protein-mediated transport. nih.govresearchgate.net The acetyloxy group in this compound may alter its interaction with fatty acid transport proteins (FATPs) and plasma membrane fatty acid-binding proteins (FABPpm), thereby providing insights into the structural requirements for substrate recognition by these transporters. nih.govresearchgate.netnih.gov Once inside the cell, the ester bond of the acetyloxy group can be a target for cellular esterases, releasing acetic acid and 6-hydroxytetradecanoic acid. nih.gov This intracellular release can be tracked using advanced analytical techniques like mass spectrometry, allowing researchers to monitor the kinetics and localization of this metabolic conversion. nih.govnih.gov

Furthermore, the liberated 6-hydroxytetradecanoic acid can then enter various metabolic pathways, including β-oxidation or incorporation into complex lipids. nih.gov By using isotopically labeled versions of this compound, researchers can trace the distribution of the carbon skeleton within the cell, providing a detailed map of its metabolic journey. This approach is analogous to the use of other modified fatty acids, such as azido (B1232118) fatty acids, which serve as probes to study fatty acid biosynthesis, degradation, and modification. researchgate.netnih.gov

Below is a table summarizing the potential applications of this compound as a biochemical probe:

| Application Area | Methodological Approach | Potential Insights |

|---|---|---|

| Cellular Uptake Mechanisms | Competitive binding assays with known transport inhibitors. | Elucidation of the role of specific fatty acid transporters. nih.govresearchgate.net |

| Intracellular Trafficking | Fluorescently tagging the acetyl group or the fatty acid backbone. | Visualization of the subcellular localization of the fatty acid and its metabolites. |

| Enzymatic Processing | In vitro assays with purified esterases and cellular lysates. | Identification of enzymes responsible for deacetylation. |

| Metabolic Fate | Stable isotope labeling (e.g., ¹³C or ²H) followed by mass spectrometry. nih.govnih.gov | Tracing the incorporation of the carbon skeleton into downstream metabolic pathways. nih.gov |

Integration into In Vitro and Ex Vivo Experimental Models for Lipid Biology Research

In vitro and ex vivo models are indispensable for studying lipid biology in a controlled environment. This compound can be effectively integrated into these systems to probe cellular and tissue-specific aspects of fatty acid metabolism.

In Vitro Models: Cultured cell lines, such as adipocytes, hepatocytes, and myocytes, are commonly used to study lipid metabolism. researchgate.netphysiology.org Introducing this compound to these cell cultures allows for the investigation of its effects on cellular processes like lipid droplet formation, gene expression related to fatty acid oxidation, and insulin (B600854) signaling. physiology.orgnih.govnih.gov For example, researchers can compare the effects of this compound with its precursor, 6-hydroxytetradecanoic acid, and the parent compound, tetradecanoic acid, to understand how the acetyloxy modification influences cellular responses.

Ex Vivo Models: Ex vivo models, such as isolated perfused organs or tissue slices, provide a more physiologically relevant context than cell cultures. researchgate.net For instance, incubating liver slices with this compound could reveal how the liver metabolizes this modified fatty acid and how this process is influenced by different physiological or pathological states. Similarly, its effects on muscle tissue explants could shed light on its role in energy metabolism in contractile tissues.

The following table outlines potential experimental setups using this compound:

| Experimental Model | Research Question | Key Parameters to Measure |

|---|---|---|

| Cultured Adipocytes | Effect on adipogenesis and lipolysis. physiology.org | Lipid accumulation (Oil Red O staining), gene expression of adipogenic markers (e.g., PPARγ), glycerol (B35011) and free fatty acid release. |

| Cultured Hepatocytes | Impact on hepatic lipid metabolism and VLDL secretion. | Triglyceride content, expression of genes involved in fatty acid synthesis and oxidation, apolipoprotein B secretion. |

| Isolated Perfused Heart | Cardiac uptake and oxidation of the modified fatty acid. | Myocardial oxygen consumption, labeled CO₂ production (from labeled this compound), cardiac function parameters. |

| Intestinal Tissue Explants | Absorption and metabolism in the gut. researchgate.net | Transport across the intestinal barrier, metabolic conversion within enterocytes. |

Role in Understanding Intermediary Metabolism and Lipid Signaling Pathways

The introduction of an acetyloxy group can significantly influence how a fatty acid participates in intermediary metabolism and lipid signaling.

Intermediary Metabolism: The catabolism of this compound would likely proceed after the initial hydrolysis of the acetyl group. The resulting 6-hydroxytetradecanoic acid would then undergo β-oxidation. However, the hydroxyl group at the 6-position could potentially alter the rate and regulation of this process compared to the unmodified tetradecanoic acid. Studying these differences can provide valuable information about the substrate specificity and regulatory mechanisms of the enzymes involved in β-oxidation.

Lipid Signaling: Fatty acids and their derivatives are known to act as signaling molecules by binding to and modulating the activity of various receptors and enzymes. mdpi.comnih.gov For example, fatty acids can activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism. nih.gov The acetyloxy group of this compound could alter its binding affinity and activation potential for PPARs and other lipid-sensing receptors, making it a useful tool to probe the structural requirements for ligand-receptor interactions. wikipedia.org Furthermore, fatty acid esters of hydroxy fatty acids (FAHFAs) have been identified as a class of signaling lipids with anti-inflammatory and glucose-lowering effects. wikipedia.org Investigating whether this compound or its metabolites can act as or influence the levels of FAHFAs is a promising area of research.

Potential for Biomarker Discovery in Metabolic Research

The identification of novel biomarkers is crucial for the early diagnosis and monitoring of metabolic diseases. Modified fatty acids and their metabolites have emerged as potential biomarkers for various conditions. nih.govfrontiersin.org

The presence and concentration of this compound or its specific metabolites in biological fluids like plasma or urine could potentially serve as a biomarker for certain metabolic states or diseases. For instance, altered levels might reflect changes in the activity of specific esterases or shifts in fatty acid metabolic pathways associated with conditions like insulin resistance or non-alcoholic fatty liver disease. nih.govmdpi.com

Advanced analytical techniques, particularly mass spectrometry-based metabolomics, would be essential for the detection and quantification of this compound and its derivatives in complex biological samples. nih.govnih.govresearchgate.net By correlating the levels of these compounds with specific physiological or pathological conditions, it may be possible to develop new diagnostic or prognostic tools for metabolic research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(Acetyloxy)tetradecanoic acid, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves esterification of tetradecanoic acid at the 6-position using acetyl chloride or acetic anhydride under catalytic acidic or basic conditions. Optimal yields (70–85%) are achieved at 60–80°C with anhydrous solvents (e.g., dichloromethane) and molecular sieves to remove water . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is critical to isolate the product. Variations in catalyst choice (e.g., H₂SO₄ vs. DMAP) and reaction time significantly impact side-product formation.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Look for the acetyloxy proton signal at δ 2.05–2.10 ppm and the ester carbonyl at ~170 ppm. The tetradecanoic chain shows characteristic methylene/methyl resonances .

- Mass Spectrometry (ESI-MS) : A molecular ion peak at m/z 284.3 [M+H]⁺ confirms the molecular weight.

- IR Spectroscopy : Absorbance at 1730–1740 cm⁻¹ (C=O stretch of ester) and 2900–2950 cm⁻¹ (C-H stretches) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation. Store the compound in airtight containers at 2–8°C, away from oxidizers. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. Refer to safety data sheets (SDS) for toxicity profiles, particularly regarding skin irritation and environmental hazards .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported physicochemical properties (e.g., melting point, solubility) of this compound across studies?

- Methodological Answer : Conduct systematic replication under controlled conditions:

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to verify purity >98%, as impurities can alter melting points .

- Solubility Studies : Standardize solvents (e.g., USP-grade ethanol) and temperature (25°C ± 0.5) to minimize variability.

- Meta-Analysis : Compare data from peer-reviewed journals and authoritative databases (e.g., NIST Chemistry WebBook) while excluding non-validated sources .

Q. How can computational modeling (e.g., DFT) be integrated with experimental data to predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the acetyloxy group to predict hydrolysis or nucleophilic substitution sites.

- Experimental Validation : Compare computational predictions with kinetic studies (e.g., monitoring hydrolysis rates via UV-Vis at 240 nm) .

Q. What advanced chromatographic techniques optimize the separation and purity analysis of this compound in complex mixtures?

- Methodological Answer :

- HPLC-MS : Use a reversed-phase C18 column with a gradient elution (0.1% formic acid in water/acetonitrile) for high-resolution separation. MS detection in negative ion mode enhances sensitivity .

- GC-FID : Derivatize the compound with BSTFA to improve volatility. Optimal column: DB-5MS (30 m × 0.25 mm ID), with temperature programming from 100°C to 300°C at 10°C/min .

Q. How do isotopic labeling techniques (e.g., ¹³C or ²H) applied to this compound enhance metabolic or degradation pathway studies?

- Methodological Answer : Synthesize labeled analogs (e.g., ¹³C at the acetyl group) via modified esterification with isotopically enriched reagents. Use LC-MS/MS to track labeled metabolites in biological systems, enabling precise quantification of degradation products or incorporation into lipid membranes .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.